3-fluoro-4-methoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
Beschreibung
This compound is a benzenesulfonamide derivative featuring a 3-fluoro-4-methoxybenzene core linked to a 2-methyl-4-oxoquinazolin-3(4H)-yl moiety via a phenyl group. The quinazolinone scaffold and sulfonamide group are pharmacologically significant, often associated with enzyme inhibition (e.g., carbonic anhydrase) and anti-inflammatory activity . Key structural attributes include:
- Fluorine at position 3: Enhances electronegativity and metabolic stability.
Eigenschaften
IUPAC Name |
3-fluoro-4-methoxy-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O4S/c1-14-24-20-6-4-3-5-18(20)22(27)26(14)16-9-7-15(8-10-16)25-31(28,29)17-11-12-21(30-2)19(23)13-17/h3-13,25H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSCEKOEBGCARS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3-fluoro-4-methoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, identified by its CAS number 898420-89-8, is a synthetic compound that belongs to the class of sulfonamides and quinazolinone derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 439.5 g/mol. The structure features a fluorinated aromatic ring, a methoxy group, and a quinazolinone moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H18FN3O4S |
| Molecular Weight | 439.5 g/mol |
| CAS Number | 898420-89-8 |
Anticancer Properties
Research indicates that compounds containing the quinazolinone structure exhibit significant anticancer properties. For instance, studies have shown that quinazolinone derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways such as the PI3K/Akt and MAPK pathways.
In a study involving similar compounds, it was found that modifications to the quinazolinone core could enhance cytotoxicity against cancer cells while minimizing toxicity to normal cells . The specific activity of 3-fluoro-4-methoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide in this context remains to be fully elucidated but suggests promising potential based on structural analogs.
Antimicrobial Activity
The sulfonamide group is known for its antimicrobial properties. Compounds with this functional group have been utilized in the treatment of bacterial infections by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. Preliminary studies suggest that 3-fluoro-4-methoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide may exhibit similar activity against certain pathogens.
The mechanism of action for this compound likely involves multiple pathways:
- Enzyme Inhibition : By binding to specific enzymes involved in cancer cell proliferation or bacterial growth.
- Receptor Interaction : Potentially modulating receptor activity that affects cell signaling pathways.
- Signal Transduction Modulation : Influencing intracellular signaling cascades that lead to apoptosis or cell cycle arrest.
These mechanisms are supported by the structural characteristics of the compound, which allow it to interact with biological macromolecules effectively.
Case Studies and Research Findings
- Study on Quinazolinone Derivatives : A comparative study highlighted that derivatives with methoxy and fluorine substitutions showed enhanced antiproliferative effects on breast cancer cell lines compared to their non-substituted counterparts .
- Antimicrobial Efficacy : A recent investigation into sulfonamide derivatives indicated that modifications at the aromatic ring could significantly affect their antibacterial potency, suggesting a tailored approach for developing more effective antimicrobial agents.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds containing quinazoline structures exhibit significant anticancer properties. For instance, derivatives similar to 3-fluoro-4-methoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide have been evaluated for their ability to inhibit tumor cell proliferation. In vitro studies have shown that such compounds can induce apoptosis in various cancer cell lines, suggesting their potential as anticancer agents.
A study reported that related quinazoline derivatives demonstrated effective inhibition against a panel of human tumor cell lines, with some compounds achieving mean growth inhibition values as low as 15.72 μM .
Antimicrobial Activity
The antimicrobial efficacy of sulfonamides is well-documented. Compounds similar to 3-fluoro-4-methoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide have shown promising results against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Notably, some derivatives exhibited minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating strong antimicrobial potential .
Case Study 1: Anticancer Evaluation
A comprehensive evaluation conducted by the National Cancer Institute (NCI) involved testing a range of quinazoline derivatives against multiple cancer cell lines. The results highlighted that certain derivatives not only inhibited cell growth but also showed selectivity towards specific cancer types, making them suitable candidates for further development as targeted cancer therapies.
Case Study 2: Antimicrobial Screening
In a study focusing on new sulfonamide derivatives, researchers synthesized various compounds and screened them for antimicrobial activity. The results demonstrated that compounds with similar structural features to 3-fluoro-4-methoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide displayed significant antibacterial properties, particularly against resistant strains of bacteria .
Vergleich Mit ähnlichen Verbindungen
Research Findings and Inferences
Anti-Inflammatory Potential: Quinazolinones with electron-withdrawing groups (e.g., iodo, fluoro) show enhanced anti-inflammatory activity compared to plain analogs . The target’s 3-fluoro group aligns with this trend.
Enzyme Inhibition: Sulfonamide-quinazolinone hybrids are known carbonic anhydrase inhibitors. The target’s methoxy group could modulate binding affinity compared to mercapto derivatives .
Synthetic Challenges :
- Introducing multiple substituents (fluoro, methoxy, methyl) requires precise regioselective reactions, as seen in triazole synthesis .
Q & A
Q. Structural Confirmation :
- NMR Spectroscopy : Key signals include:
- Mass Spectrometry : Negative-ion ESI-MS shows [M−H]⁻ peaks (e.g., m/z 350–458 for analogs) .
- Elemental Analysis : Validates purity and stoichiometry .
Basic: How do substituents on the quinazolinone core (e.g., 2-methyl vs. 8-bromo) influence the compound’s physicochemical properties?
Methodological Answer:
Substituents alter solubility, lipophilicity, and binding interactions:
- Electron-Withdrawing Groups (e.g., -Br) : Increase stability but reduce solubility. Example: 8-Bromo-substituted analogs show lower aqueous solubility (62% yield, m/z 457.9) .
- Electron-Donating Groups (e.g., -OCH₃) : Enhance solubility but may reduce metabolic stability. Methoxy groups contribute to δ ~3.8 ppm in NMR .
- 2-Methyl Group : Steric effects modulate quinazolinone ring conformation, impacting target binding. Compare with non-methylated analogs using X-ray crystallography (e.g., C–H···O interactions in crystal packing) .
Advanced: How can reaction conditions be optimized to improve yield and purity of the target compound?
Methodological Answer:
Key variables include:
- Solvent : Higher yields (58–62%) are achieved in ethanol vs. methanol due to better solubility of intermediates .
- Temperature : Reflux (~80°C) prevents side reactions (e.g., hydrolysis of sulfonamide).
- Catalysis : Use of triethylamine or DMAP accelerates coupling reactions (noted in related sulfonamide syntheses) .
- Workup : Purify via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization from DMSO/H₂O .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
